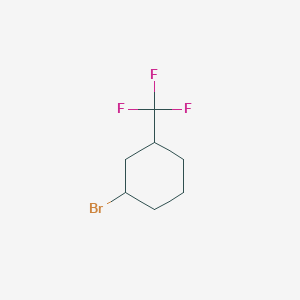
1-Bromo-3-(trifluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(trifluoromethyl)cyclohexane is a halogenated cyclohexane derivative with the molecular formula C7H10BrF3. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclohexane ring. It is widely used in various fields, including medical research, environmental research, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced to 3-(trifluoromethyl)cyclohexane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
- Substituted cyclohexane derivatives
- 3-(Trifluoromethyl)cyclohexane
- Various oxidized cyclohexane derivatives
Applications De Recherche Scientifique
1-Bromo-3-(trifluoromethyl)cyclohexane is utilized in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions. These properties make it a valuable tool in the study of reaction mechanisms and the development of new chemical processes .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
3-Bromobenzotrifluoride: Another halogenated compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness: 1-Bromo-3-(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to its aromatic counterparts. This uniqueness makes it particularly useful in applications where the flexibility and conformational dynamics of the cyclohexane ring are advantageous .
Propriétés
IUPAC Name |
1-bromo-3-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLLQVQRQBLTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344381-85-6 |
Source


|
| Record name | 1-bromo-3-(trifluoromethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)

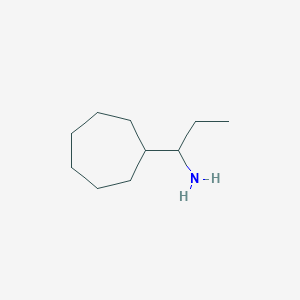
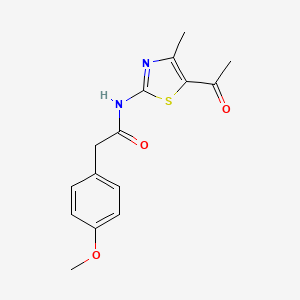
![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)

![1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2969817.png)
![N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2969818.png)

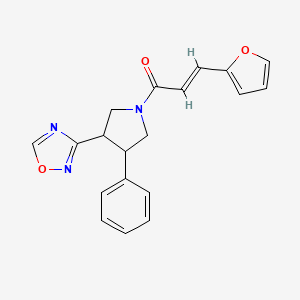
![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)
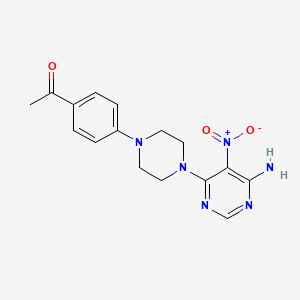
![3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2969826.png)
